REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([Cl:11])[CH:5]=1)=O.[NH2:12][O:13][CH2:14][C:15]([OH:17])=[O:16].C([O-])(=O)C.[Na+]>C(O)C>[CH3:1][C:2](=[N:12][O:13][CH2:14][C:15]([OH:17])=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([Cl:11])[CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NOCC(=O)O
|
Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the above substance was obtained
|
Type
|
CUSTOM
|
Details
|
for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After one crystallisation
|
Type
|
ADDITION
|
Details
|
from a mixture of benzene and petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
CC(C1=CC(=C(C=C1)Cl)Cl)=NOCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |